5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h4-5,8H,2-3H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQOTIUFKVMIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1C(=O)O)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid typically involves the reaction of cyclic β-keto esters with hydrazine hydrate. This reaction leads to the formation of the indazole ring system. The reaction conditions often include refluxing in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that derivatives of indazole compounds exhibit potential antidepressant effects. The structural similarity of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid to known antidepressants suggests it may influence serotonin and norepinephrine pathways, making it a candidate for further pharmacological studies .
- Anti-inflammatory Properties : Some studies have shown that indazole derivatives can possess anti-inflammatory properties. This compound may modulate inflammatory responses, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a promising candidate for neuroprotection in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to explore its neuroprotective mechanisms .
Case Study 1: Antidepressant Screening
A study evaluating various indazole derivatives found that this compound showed significant activity in animal models of depression. The compound was administered in varying dosages to assess its efficacy and safety profile over a period of four weeks. Results indicated a marked improvement in depressive behaviors compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures. The results suggested a dose-dependent response where higher concentrations led to a significant reduction in TNF-alpha levels, indicating its potential use as an anti-inflammatory agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler indazole derivatives. Research into its derivatives has revealed enhanced biological activities, expanding its application scope in drug development.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Isomers and Positional Analogues
Key Compounds :
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (CID 77230337, C9H12N2O2, Mol. Wt.: 180.21)
5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (Target compound, Mol. Wt.: 195.22)
Impact : The 5-methyl isomer retains an unsubstituted NH group in the indazole ring, enabling hydrogen bonding with biological targets, whereas the 1-methyl isomer loses this capability. This difference may influence pharmacokinetics and target affinity .
Heterocyclic Core Variations
Key Compounds :
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS 26751-24-6, C8H10N2O2, Mol. Wt.: 166.18)
Target Compound (Indazole derivative)
Impact : The indazole core’s aromaticity may enhance binding to hydrophobic enzyme pockets, while the benzoimidazole’s reduced aromaticity could favor solubility.
Functional Group Modifications
Key Compounds :
Ethyl Ester of Tetrahydroindazole Carboxylic Acid (CAS 941573-46-2, discontinued)
Target Compound (Carboxylic acid form)
Impact : The carboxylic acid form is preferable for therapeutic applications due to improved bioavailability and metabolic stability .
Key Compounds :
Tetrahydroindazole Derivatives (e.g., Compound 51 in )
Target Compound
Impact: The carboxylic acid group in the target compound may mimic endogenous substrates (e.g., orotic acid in DHODH inhibition), enhancing binding efficiency compared to amide derivatives .
Physicochemical Data :
| Property | Target Compound | 1-Methyl Isomer |
|---|---|---|
| Molecular Weight | 195.22 | 180.21 |
| Calculated logP | ~1.5 (estimated) | ~2.0 (higher lipophilicity) |
| Water Solubility | >10 mM (predicted) | <5 mM (predicted) |
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (CAS Number: 196100-87-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- CAS Number : 196100-87-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anti-inflammatory and potential antitumor effects.
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydro-indazole compounds exhibit significant anti-inflammatory properties. In a study involving the carrageenan-induced edema model, 1-aryl derivatives demonstrated notable anti-inflammatory effects, with the most active compound showing an ED50 value of 3.5 mg/kg . The mechanism appears to involve inhibition of pro-inflammatory mediators.
Case Study 1: Synthesis and Evaluation
A series of indazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the synthesis of various aryl-substituted tetrahydro-indazoles and their subsequent testing for anti-inflammatory activity. The results indicated that the presence of specific substituents significantly influenced the biological outcomes .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of indazole derivatives revealed that certain functional groups at the 4 and 6 positions of the indazole scaffold were crucial for enhancing anti-inflammatory and antitumor activities. This suggests that further modification of this compound could lead to more potent analogs .
Data Table: Summary of Biological Activities
Q & A
Q. How can computational tools aid in designing novel derivatives with improved pharmacokinetics?
- Methodological Answer :
- QSAR Modeling : Develop regression models using descriptors like LogP and polar surface area to predict BBB permeability .
- Metabolite Prediction : Use GLORYx to identify vulnerable sites (e.g., carboxylic acid group) for metabolic stabilization .
- ADMET Profiling : Run SwissADME simulations to optimize for oral bioavailability (>30% in rat models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
